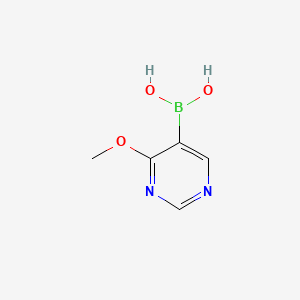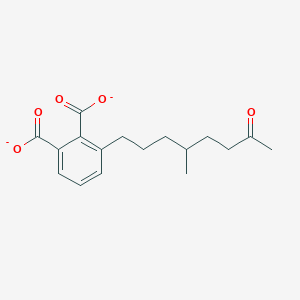
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate (EDTA) is a compound that has been widely studied and used in the scientific research community. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and lab experiments. EDTA is a complex molecule that is composed of two components: a five-membered ring and a three-membered ring. It is an important compound in the field of biochemistry, as it has been used in numerous studies to investigate the mechanism of action of various enzymes, proteins, and other macromolecules.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate involves the conversion of ergosterol to the desired compound through a series of chemical reactions.
Starting Materials
Ergosterol, Sodium borohydride, Acetic anhydride, Pyridine, Methanol, Chloroform, Sodium hydroxide, Hydrochloric acid, Potassium hydroxide, Sodium sulfate, Magnesium sulfate, Silica gel
Reaction
Ergosterol is first converted to ergosteryl acetate by reaction with acetic anhydride and pyridine., The resulting ergosteryl acetate is then reduced to ergosta-5,22-diene-3β,24-diol using sodium borohydride as the reducing agent., The diol is then acetylated using acetic anhydride and pyridine to obtain ergosta-5,22-diene-3β,24-diacetate., The diacetate is then oxidized to the triol using a mixture of potassium hydroxide and sodium hydroxide in methanol., The triol is then acetylated using acetic anhydride and pyridine to obtain (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate., The final product is purified using silica gel column chromatography with chloroform and methanol as the eluent., The purity of the final product is confirmed using NMR and mass spectrometry.
作用机制
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate works by chelating metal ions, which can then be used to study the structure and function of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate binds to metal ions, such as calcium, magnesium, zinc, and iron, and forms a complex that can be used to study the mechanism of action of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can also be used to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body.
生化和生理效应
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been widely studied for its biochemical and physiological effects. It has been shown to chelate metal ions, which can then be used to study the structure and function of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been shown to have protective effects against oxidative stress, which can help protect the body from damage caused by free radicals.
实验室实验的优点和局限性
The use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in laboratory experiments has several advantages. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a relatively inexpensive compound and is easy to obtain. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a versatile compound that can be used for a variety of purposes, such as synthesis, biochemical and physiological studies, and lab experiments. However, there are some drawbacks to using (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in lab experiments. For example, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can interfere with the activity of certain enzymes, which can affect the results of experiments. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can be toxic in high concentrations, so careful consideration must be taken when using it in lab experiments.
未来方向
The use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in scientific research is constantly evolving and there are many potential future directions for research. One potential future direction is the use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body. Another potential future direction is the use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate to study the effects of various environmental agents on the body, such as heavy metals, pesticides, and other toxic compounds. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate could be used to study the effects of oxidative stress on the body and to develop new treatments for various diseases. Finally, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate could be used to study the structure and function of various proteins and enzymes, which could lead to new insights into the molecular basis of various diseases.
科学研究应用
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been widely used in scientific research for a variety of purposes. It is used to chelate metal ions, which can be used to study the structure and function of various proteins and enzymes. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can be used to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can also be used to study the effects of various environmental agents on the body, such as heavy metals, pesticides, and other toxic compounds.
属性
CAS 编号 |
69425-75-8 |
|---|---|
产品名称 |
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate |
分子式 |
C30H48O4 |
分子量 |
472.71 |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H48O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8,12,17,19,22-26,32-33H,9-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,23+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChI 键 |
MPBPFMYKSVXXKU-KDERHSRRSA-N |
SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



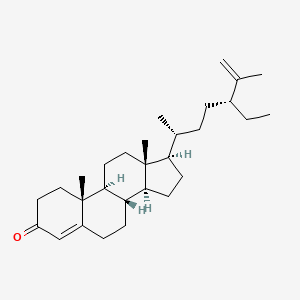
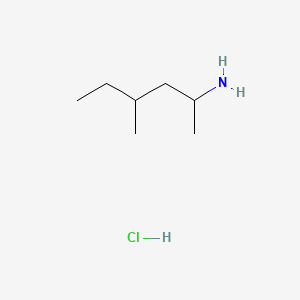
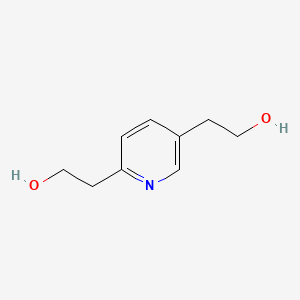
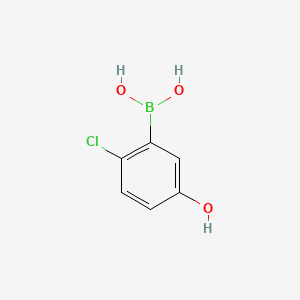
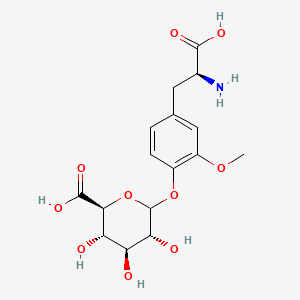
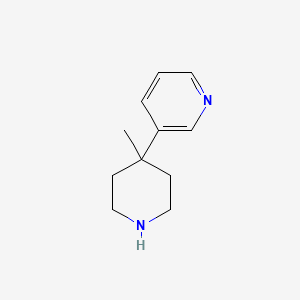
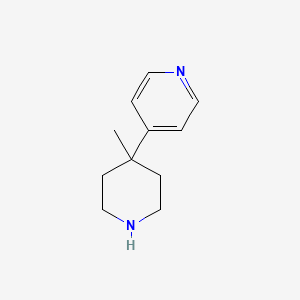
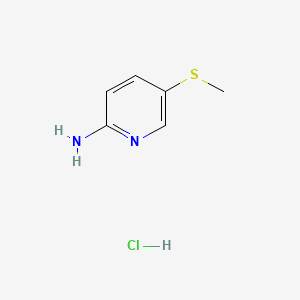
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
